molecular formula C5H13O2P B15487231 Diethylphosphinic acid methyl ester CAS No. 5689-41-8

Diethylphosphinic acid methyl ester

Cat. No.: B15487231
CAS No.: 5689-41-8
M. Wt: 136.13 g/mol
InChI Key: WCOICKPRQHKXDC-UHFFFAOYSA-N
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Description

Diethylphosphinic acid methyl ester (CAS RN: Not explicitly provided) is an organophosphorus compound characterized by a phosphinic acid backbone substituted with two ethyl groups and a methyl ester moiety. Synthesized via reactions between esters and hypophosphorous acid, this compound exhibits exceptional solubility in organic solvents, high thermal stability, and oxidation resistance . Its applications span coatings, inks, adhesives, and flame-retardant formulations due to its ability to enhance material durability and chemical resistance .

Properties

IUPAC Name

1-[ethyl(methoxy)phosphoryl]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O2P/c1-4-8(6,5-2)7-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOICKPRQHKXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205413
Record name Phosphinic acid, diethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-41-8
Record name Methyl P,P-diethylphosphinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinic acid, diethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, diethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional attributes of diethylphosphinic acid methyl ester and analogous phosphinic/phosphonic acid esters:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties Applications References
This compound C₅H₁₃O₂P Diethyl groups, methyl ester High solubility in organics, thermal stability Coatings, adhesives, flame retardants
Methyl Diethylphosphonoacetate C₇H₁₅O₅P Diethyl groups, acetoxy methyl ester Moderate reactivity, ester versatility Intermediate in organic synthesis
Diethyl 4-Methoxybenzylphosphonate C₁₂H₁₉O₄P 4-Methoxybenzyl group, diethyl ester Aromatic substituent enhances UV stability Photochemical materials
Methyl Diphenylphosphinate C₁₃H₁₃O₂P Diphenyl groups, methyl ester Low solubility, high steric hindrance Catalysis, specialty polymers
Monomethyl Phosphate CH₅O₄P Single methyl ester, phosphate group High acidity, water solubility Biochemical buffers, detergents

Detailed Analysis

Methyl Diethylphosphonoacetate
  • Structural Variance : Incorporates an acetoxy group (CH₃COO−) adjacent to the phosphonate moiety, enhancing its reactivity in nucleophilic acyl substitution reactions .
  • Applications: Primarily used as a precursor in synthesizing α,β-unsaturated esters and other complex organophosphorus compounds .
  • Contrast with Target Compound: While both compounds share diethyl and methyl ester groups, the acetoxy group in methyl diethylphosphonoacetate introduces greater polarity, reducing thermal stability compared to this compound .
Diethyl 4-Methoxybenzylphosphonate
  • Structural Variance : Features a 4-methoxybenzyl substituent, introducing aromaticity and electron-donating methoxy groups.
  • Properties : The aromatic ring improves UV stability and electronic tunability, making it suitable for optoelectronic applications .
  • Contrast: Unlike the aliphatic this compound, this compound’s aromaticity limits solubility in nonpolar solvents but enhances resistance to photodegradation .
Methyl Diphenylphosphinate
  • Properties : Reduced solubility in common solvents due to aromatic stacking but superior thermal stability (decomposition >300°C) .
  • Applications : Used in asymmetric catalysis and high-temperature polymer matrices .
Monomethyl Phosphate
  • Structural Variance : Simpler phosphate ester with a single methyl group and higher acidity (pKa ~1–2).
  • Contrast : Water-soluble and biologically relevant, unlike the hydrophobic this compound. Used in detergents and metabolic studies .

Research Findings and Performance Metrics

Thermal Stability

  • This compound demonstrates decomposition temperatures exceeding 250°C, outperforming methyl diethylphosphonoacetate (~200°C) but matching methyl diphenylphosphinate (>300°C) .
  • Aromatic substituents (e.g., in diethyl 4-methoxybenzylphosphonate) enhance thermal resistance by 10–15% compared to aliphatic analogs .

Solubility and Reactivity

  • This compound dissolves readily in toluene, acetone, and dichloromethane, whereas methyl diphenylphosphinate requires polar aprotic solvents like DMF .
  • The acetoxy group in methyl diethylphosphonoacetate increases electrophilicity, enabling faster hydrolysis under acidic conditions compared to the target compound .

Preparation Methods

Key Synthetic Routes

Calcium Oxide-Mediated Synthesis

The most widely documented method, patented in 2017, employs calcium oxide (CaO) as an acid-binding agent to synthesize diethylphosphinic acid methyl ester from dichloromethylphosphine and ethanol. This approach addresses limitations of traditional methods that rely on toxic organic amines or ammonia.

Reaction Protocol:
  • Reflux and Solvent Preparation : A mixture of calcium oxide (1–2 molar equivalents), ethanol (dehydrated or 95% purity), and a non-polar solvent (e.g., n-hexane, tetrahydrofuran) is heated under reflux for 1–5 hours to remove residual moisture.
  • Dichloromethylphosphine Addition : Under inert gas (N₂ or Ar), dichloromethylphosphine is added dropwise at -20°C to 0°C to minimize side reactions. The molar ratio of dichloromethylphosphine:ethanol:CaO is optimized to 1:2–3:1–2.
  • Post-Reaction Processing : After maintaining the reaction at 0–40°C for 2–6 hours, insoluble byproducts are filtered, and the crude product is purified via vacuum distillation.
Advantages:
  • Cost Efficiency : CaO is inexpensive and eliminates the need for costly organic bases.
  • Environmental Safety : Non-toxic byproducts (e.g., CaCl₂) simplify waste management.
  • Yield Enhancement : Moisture removal by CaO prevents hydrolysis, achieving yields >85%.

Alternative Synthesis Methods

Acid-Catalyzed Esterification

Phosphinic acid derivatives can undergo esterification with methanol under acidic conditions. For example, hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) catalyzes the reaction between diethylphosphinic acid and methanol:

$$
\text{HP(O)(OC₂H₅)₂ + CH₃OH} \xrightarrow{\text{HCl}} \text{HP(O)(OC₂H₅)(OCH₃) + H₂O}
$$

Conditions :

  • Temperature: 60–80°C
  • Catalyst loading: 5–10 mol%
  • Yield: 70–75%
Base-Mediated Transesterification

Methyl esters can also form via transesterification of higher alkyl phosphinates. For instance, sodium methoxide (NaOCH₃) facilitates the exchange of ethyl groups with methyl groups in polar aprotic solvents like dimethylformamide (DMF):

$$
\text{HP(O)(OC₂H₅)₂ + CH₃ONa} \rightarrow \text{HP(O)(OC₂H₅)(OCH₃) + C₂H₅ONa}
$$

Limitations :

  • Requires anhydrous conditions to prevent saponification.
  • Lower yields (60–65%) due to competing hydrolysis.

Optimization of Reaction Parameters

Temperature and Catalysis

The calcium oxide method’s efficiency depends critically on temperature control during dichloromethylphosphine addition. Studies indicate that maintaining temperatures below 0°C reduces phosphine oxidation and oligomerization , enhancing product purity. Catalytic systems using microwave irradiation have also been explored to accelerate reaction kinetics, reducing processing times by 30–50%.

Solvent Selection

Non-polar solvents like n-hexane or toluene improve reagent miscibility and facilitate azeotropic water removal, whereas polar solvents (e.g., tetrahydrofuran) stabilize intermediates but may complicate purification.

Molar Ratios

Stoichiometric excess of ethanol (2–3 equivalents) ensures complete conversion of dichloromethylphosphine, while higher CaO loads (1.5–2 equivalents) neutralize HCl byproducts effectively.

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature Range Key Advantage
Calcium Oxide CaO 85–90 -20°C to 40°C Cost-effective, eco-friendly
Acid-Catalyzed HCl/PTSA 70–75 60–80°C Simple setup
Transesterification NaOCH₃ 60–65 25–40°C Mild conditions

The calcium oxide method outperforms alternatives in yield and sustainability, though it requires stringent temperature control.

Challenges and Solutions in Synthesis

Moisture Sensitivity

Dichloromethylphosphine reacts violently with water, necessitating rigorous drying of solvents and reagents. Calcium oxide’s desiccant properties mitigate this issue, but inert gas purging remains essential.

Byproduct Management

Side products like ethyl chloride and phosphorus oligomers can contaminate the final product. Vacuum distillation and fractional crystallization are employed for purification.

Scalability Issues

Large-scale reactions face heat dissipation challenges during exothermic dichloromethylphosphine addition. Continuous flow reactors have been proposed to enhance thermal control and throughput.

Industrial-Scale Production Considerations

Raw Material Costs

Dichloromethylphosphine (≈$200/kg) and ethanol (≈$1.5/L) dominate production expenses. Bulk procurement and solvent recycling reduce costs by 20–25%.

Regulatory Compliance

Waste CaO and ethyl chloride byproducts must adhere to REACH and TSCA guidelines, necessitating closed-loop recycling systems.

Q & A

Q. What are the common synthetic routes for preparing Diethylphosphinic acid methyl ester?

this compound is typically synthesized via esterification reactions. A widely used method is the Michaelis-Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the ester. For example, diethyl phosphite can react with methyl iodide under mild conditions (e.g., toluene solvent, molecular iodine catalyst) . Alternative approaches include esterification using orthocarbonyl compounds or alkoxysilanes, which offer improved selectivity and reduced side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Gas Chromatography-Mass Spectrometry (GC/MS): Used to determine purity and identify ester derivatives based on retention times and fragmentation patterns (e.g., comparison with Wiley library data) .
  • Infrared (IR) Spectroscopy: Helps identify functional groups (e.g., P=O, P-O-C) and conformational properties by analyzing absorption bands in the 1200–1000 cm⁻¹ range .
  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation through signals for ethyl and methyl groups attached to phosphorus .

Advanced Research Questions

Q. How do alkyl substituents influence the hydrolysis kinetics of phosphinic acid esters like this compound?

Hydrolysis rates depend on steric and electronic effects of alkyl groups. Studies show that methyl esters hydrolyze ~10× faster than ethyl esters and ~100–300× faster than isopropyl esters under pseudo-first-order conditions (e.g., 50% aqueous dioxane). This is attributed to reduced steric hindrance and increased electrophilicity at the phosphorus center in methyl derivatives. Kinetic experiments should control pH, temperature, and solvent polarity to validate mechanisms .

Q. What methodologies are employed to resolve contradictions in spectroscopic data for phosphinic acid esters?

Discrepancies in IR or NMR spectra may arise from conformational flexibility or solvent effects. Researchers should:

  • Compare experimental IR spectra with computational models (e.g., DFT calculations) to assign vibrational modes .
  • Use variable-temperature NMR to study rotational barriers around the P–O bond, which can reveal dominant conformers .
  • Cross-reference data with structurally analogous compounds (e.g., dimethylphosphinic acid methyl ester) to identify trends .

Q. How can reaction mechanisms involving this compound be elucidated in biological systems?

  • Enzyme Inhibition Assays: Test interactions with acetylcholinesterase (AChE) to assess neurotoxic potential, a common mechanism for organophosphates. Use Ellman’s method to quantify AChE activity before/after exposure .
  • Metabolic Profiling: Employ LC-MS to detect hydrolysis products (e.g., phosphinic acids) in biological matrices. Hydrolysis rates can be correlated with pH and enzymatic activity .

Methodological Considerations

  • Synthetic Optimization: Monitor reaction progress using TLC or in-situ IR to minimize byproducts. Industrial-scale production may require continuous flow reactors for consistent yields .
  • Data Validation: Replicate experiments under controlled conditions (e.g., ±5% error margins for kinetic studies) and use statistical tools (e.g., ANOVA) to resolve data contradictions .

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